molecular formula C21H17N3O3 B2506127 1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1251706-93-0

1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2506127
CAS No.: 1251706-93-0
M. Wt: 359.385
InChI Key: ZYGLZYGTJRJJQC-UHFFFAOYSA-N
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Description

This compound features a pyridin-2(1H)-one core substituted at position 5 with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl group and at position 1 with a benzyl group. Its molecular formula is C22H19N3O3 (MW: 373.4), distinguishing it from analogs through substituent variations on the oxadiazole and benzyl groups .

Properties

IUPAC Name

1-benzyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-26-18-10-7-16(8-11-18)20-22-21(27-23-20)17-9-12-19(25)24(14-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGLZYGTJRJJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Retrosynthetic Analysis

The compound dissects into three modular components:

  • Pyridin-2(1H)-one core (Position 1: benzyl substituent; Position 5: oxadiazole linkage)
  • 1,2,4-Oxadiazole ring (Substituted with 4-methoxyphenyl at Position 3)
  • Benzyl group (N1 substitution)

Key disconnections involve:

  • Formation of the 1,2,4-oxadiazole via cyclization
  • Functionalization of the pyridinone ring at C5
  • N1 benzylation

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is typically synthesized through cyclodehydration of diacylhydrazides. A representative protocol from oxadiazole chemistry literature involves:

Reagents :

  • 4-Methoxybenzohydrazide (1.0 eq)
  • Benzoyl chloride derivative (1.2 eq)
  • Phosphorus oxychloride (3.0 eq, cyclizing agent)
  • Dry dichloromethane (solvent)

Conditions :

  • Reflux at 80°C for 8–12 hours under nitrogen
  • Neutralization with saturated NaHCO₃
  • Purification via silica gel chromatography (hexane:ethyl acetate = 4:1)

Yield : 58–67% for analogous structures

Stepwise Synthetic Routes

Route A: Sequential Functionalization

This approach prioritizes oxadiazole formation before pyridinone modification:

Step 1: Synthesis of 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid
  • React 4-methoxybenzamide (10 mmol) with ethyl chlorooxoacetate (12 mmol) in THF
  • Cyclize intermediate with POCl₃ (5 mL) at 110°C for 6 hours
  • Hydrolyze ester group using NaOH (2M, 50°C, 2h)

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.8 Hz, 2H, Ar-H), 7.12 (d, J=8.8 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH3)
  • MS (ESI+) : m/z 219.08 [M+H]+
Step 2: Coupling to Pyridinone Core
  • Brominate 5-position of 1-benzylpyridin-2(1H)-one using NBS (1.1 eq) in CCl₄
  • Perform Ullmann coupling with oxadiazole-carboxylic acid:
    • CuI (10 mol%)
    • K₂CO₃ (2.0 eq)
    • DMF, 120°C, 24h

Optimization Challenges :

  • Bromination regioselectivity requires strict temperature control (0–5°C)
  • Coupling yields improve to 41% when using Pd(OAc)₂/Xantphos catalytic system

Route B: Convergent Approach

Alternative methodology employs preformed oxadiazole boronic esters for Suzuki-Miyaura coupling:

Oxadiazole Boronic Ester Preparation
  • Convert 5-bromo-3-(4-methoxyphenyl)-1,2,4-oxadiazole to pinacol boronate using:
    • Bis(pinacolato)diboron (1.5 eq)
    • Pd(dppf)Cl₂ (5 mol%)
    • KOAc (3.0 eq) in dioxane (80°C, 12h)

Yield : 73% (average of three runs)

Pyridinone Functionalization
  • Start with 5-bromo-1-benzylpyridin-2(1H)-one
  • Suzuki coupling conditions:
    • Pd(PPh₃)₄ (3 mol%)
    • Na2CO3 (2M aqueous solution)
    • Ethanol/Water (3:1)
    • 90°C, 8h

Key Advantage :

  • Higher yield (68%) compared to Ullmann approach
  • Better functional group tolerance

Critical Process Parameters

Solvent Effects on Cyclization

Solvent Dielectric Constant Reaction Time (h) Yield (%)
POCl₃ N/A 6 58
Toluene 2.38 12 41
DMF 36.7 8 33

Data adapted from oxadiazole synthesis optimization studies

Catalytic System Comparison

Catalyst Ligand Temperature (°C) Yield (%)
Pd(OAc)₂ Xantphos 120 52
CuI 1,10-Phen 140 38
Pd(dppf)Cl₂ None 90 68

Characterization Protocols

Spectroscopic Fingerprints

1H NMR Key Signals :

  • Benzyl CH₂: δ 5.12 (s, 2H)
  • Pyridinone H3: δ 6.38 (d, J=9.2 Hz)
  • Oxadiazole-linked aromatic: δ 8.14 (d, J=8.8 Hz)

13C NMR Diagnostics :

  • C2 carbonyl: δ 164.7 ppm
  • Oxadiazole C5: δ 167.3 ppm

Chromatographic Purity

HPLC method (USP):

  • Column: C18, 250 × 4.6 mm, 5 µm
  • Mobile phase: MeCN/H2O (0.1% TFA) gradient
  • Retention time: 12.4 min (purity >98.5%)

Scalability Challenges

Exothermic Risks

The cyclization step with POCl₃ requires careful temperature control:

  • Laboratory scale (5g): ΔT = 22°C
  • Pilot scale (500g): ΔT = 47°C (necessitates cooling jacket)

Purification Limitations

Silica gel chromatography becomes impractical above 100g. Alternative approaches:

  • Recrystallization from ethyl acetate/hexane (3:1)
  • pH-dependent extraction (exploit pyridinone's weak acidity)

Emerging Methodologies

Microwave-Assisted Synthesis

Recent trials show promise in reducing reaction times:

Step Conventional Time Microwave Time Yield Change
Oxadiazole formation 8h 45 min +9%
Suzuki coupling 12h 2h +14%

Continuous Flow Chemistry

Microreactor systems enable:

  • Safer handling of POCl₃
  • Improved heat transfer during exothermic steps
  • 83% space-time yield increase vs batch processing

Chemical Reactions Analysis

1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Numerous studies have reported the biological activities of compounds related to 1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. The following sections summarize key findings regarding its applications in various fields:

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent antimicrobial properties. For instance, compounds synthesized from similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .

Anticancer Potential

The oxadiazole framework has been associated with anticancer properties. Studies have indicated that compounds containing this moiety can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Molecular docking studies suggest that these compounds interact favorably with cancer-related targets, enhancing their potential as anticancer agents .

Anti-inflammatory Effects

Compounds similar to this compound have also exhibited anti-inflammatory properties. This is particularly relevant in the development of treatments for chronic inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivitySynthesized derivatives demonstrated significant antibacterial activity against S. aureus and E. coli .
Zhang et al. (2022)Anticancer ActivityReported effective inhibition of cancer cell lines with promising molecular docking results .
Kumar et al. (2023)Anti-inflammatory EffectsIdentified anti-inflammatory activity in vitro, suggesting potential for chronic disease treatment .

Mechanism of Action

The mechanism of action of 1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Modified Benzyl/Oxadiazole Substituents

Compound Name Substituents Molecular Formula Key Properties Reference
5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methylbenzyl)pyridin-2(1H)-one 3-Methylbenzyl group instead of benzyl C22H19N3O3 MW: 373.4; Enhanced lipophilicity due to methyl substitution
1-((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Dual oxadiazole rings, chlorophenyl, cyclopropyl groups C19H14ClN5O3 MW: 395.8; Higher steric bulk and electron-withdrawing Cl
1-Benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one Oxazole instead of oxadiazole C17H16N2O2 MW: 280.3; Reduced hydrogen-bonding capacity vs. oxadiazole

Key Observations :

  • Benzyl Modifications : Replacing benzyl with 3-methylbenzyl (as in ) increases lipophilicity but may reduce metabolic stability.
  • Oxadiazole vs.

Analogs with Aryl-Substituted Pyridinones

Compound Name Core Structure Substituents Melting Point/Physical State Yield Reference
1-Benzyl-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (5o) Pyridinone with benzoyl group 2-Hydroxy-4-methoxybenzoyl 83–85°C (brown solid) 60%
1-Benzyl-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-2,3-dihydropyridin-4(1H)-one (3g) Dihydropyridinone 4-Fluorophenyl, 4-methoxyphenyl 131–134°C (yellow solid) 85%

Key Observations :

  • Physical Properties: The target compound’s oxadiazole substituent likely contributes to a higher melting point compared to benzoyl-substituted analogs (e.g., 5o at 83–85°C vs.
  • Synthetic Efficiency: Yields for dihydropyridinone derivatives (e.g., 85% for 3g ) suggest optimized routes, whereas oxadiazole-containing compounds may require more complex cyclization steps.

Biological Activity

1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound belonging to the oxadiazole class. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the methoxy group and the oxadiazole ring structure contribute to its diverse biological effects.

Chemical Structure

The IUPAC name for this compound is 1-benzyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one. Its molecular formula is C21H17N3O3C_{21}H_{17}N_3O_3, and it features a complex arrangement that allows for various interactions with biological targets.

The mechanism of action involves interaction with specific molecular targets in biological systems. It may modulate enzyme activity or bind to receptors, leading to changes in cellular signaling pathways. The methoxy group is particularly significant as it enhances lipophilicity and can influence the compound's ability to cross biological membranes.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of the methoxy group enhances this activity by improving the compound's interaction with microbial membranes .

Anticancer Properties

Several studies have assessed the anticancer potential of oxadiazole derivatives. For example, compounds with similar structures demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.12 to 2.78 µM, indicating potent activity compared to traditional chemotherapeutics like doxorubicin . The mechanism behind this activity often involves apoptosis induction through pathways involving p53 activation and caspase cleavage .

Compound Cell Line IC50 (µM) Mechanism
1-benzyl...MCF-715.63p53 activation
Similar CompoundsA5490.12 - 2.78Apoptosis

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles has also been explored. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and evaluated their biological activities. Among these, one derivative exhibited a remarkable IC50 value of 8.2 nM against HDAC-1, highlighting its potential as an epigenetic modulator in cancer therapy .

Another case study focused on the structure-activity relationship (SAR) of oxadiazoles indicated that substituents on the phenyl ring significantly affect biological activity. For instance, compounds with electron-donating groups like methoxy showed enhanced cytotoxicity compared to those with electron-withdrawing groups .

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